Ethyl2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetate
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Overview
Description
Ethyl2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetate is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a cyclopropyl group attached to the triazole ring, which imparts unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetate typically involves a multi-step process. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The general steps are as follows:
Preparation of the Alkyne: The alkyne precursor can be synthesized through various methods, such as the Sonogashira coupling reaction.
Preparation of the Azide: The azide precursor is typically prepared by reacting an appropriate amine with sodium azide.
Cycloaddition Reaction: The alkyne and azide are then subjected to the CuAAC reaction in the presence of a copper(I) catalyst, such as copper sulfate and sodium ascorbate, to form the triazole ring.
Industrial Production Methods: Industrial production of ethyl 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: Ethyl2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole N-oxides.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazoles.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid, or it can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products:
Oxidation: Triazole N-oxides.
Reduction: Dihydrotriazoles.
Substitution: Carboxylic acids or substituted esters.
Scientific Research Applications
Ethyl2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The cyclopropyl group may enhance the compound’s binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
- Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate
- 1-(2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethyl)-2,3,4-trideoxy-4-((2,5-difluorophenyl)carbamoyl)amino-D-threo-hexitol
Comparison: Ethyl2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetate is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C9H13N3O2 |
---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
ethyl 2-(4-cyclopropyltriazol-1-yl)acetate |
InChI |
InChI=1S/C9H13N3O2/c1-2-14-9(13)6-12-5-8(10-11-12)7-3-4-7/h5,7H,2-4,6H2,1H3 |
InChI Key |
FGYVIYFDSYLMGY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C=C(N=N1)C2CC2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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